N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[1,5-a]pyridine ring and a benzo[b][1,4]dioxine ring . Pyrazolo[1,5-a]pyridine is an important core of nitrogen ring junction heterocyclic compounds and has been used in medicinal chemistry and drug molecule production .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyridine compounds are versatile and easy to prepare, and they can create further ring extensions. Electron gaining and donating in pyrazolo pyridine can make a difference in chemical property .Scientific Research Applications
One significant area of research involves the synthesis and evaluation of sulfonamide derivatives for their antibacterial and anticancer properties. Novel sulfonamide isoxazolo[5,4-b]pyridines have shown antimicrobial activity towards strains like Pseudomonas aeruginosa and Escherichia coli, as well as inhibitory effects on the proliferation of breast carcinoma cell lines (Poręba et al., 2015). Another study focused on sulfonamide-based heterocyclic compounds, which demonstrated significant antibacterial activity and were considered as potential candidates for further in-depth study (Azab et al., 2013).
Antioxidant Properties and Enzyme Inhibition
Sulfonamide derivatives have also been explored for their antioxidant properties and enzyme inhibitory activities. A study designed novel 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives to investigate their potential as antioxidants, particularly against ABTS. The findings indicated promising antioxidant activities, with certain compounds outperforming standard antioxidants like ascorbic acid (Aziz et al., 2021).
Furthermore, new pyridine-2,6-dicarboxamide derivatives containing sulfonamide groups were synthesized and evaluated as carbonic anhydrase and cholinesterase inhibitors. These compounds showed comparable inhibitory activities to known inhibitors, suggesting their potential for further exploration in the field of enzyme inhibition (Stellenboom & Baykan, 2019).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been found to have significant inhibitory activity .
Mode of Action
It is known that the compound is pharmacologically active
Biochemical Pathways
Compounds with similar structures have been found to have significant inhibitory activity , suggesting that they may affect certain biochemical pathways.
Result of Action
Compounds with similar structures have been found to have significant inhibitory activity , suggesting that they may have certain molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
The compound plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. The pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . The compound’s structure allows it to participate in a variety of biochemical reactions, contributing to its pharmacological activity .
Cellular Effects
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . The compound has shown superior cytotoxic activities against certain cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, contributing to its pharmacological activity .
Temporal Effects in Laboratory Settings
The compound has been synthesized through various methods, indicating its stability .
Metabolic Pathways
The compound is known to interact with various enzymes and cofactors .
Transport and Distribution
The compound’s structure suggests potential interactions with transporters or binding proteins .
Subcellular Localization
The compound’s structure suggests potential targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-24(21,13-4-5-15-16(9-13)23-8-7-22-15)18-11-12-10-17-19-6-2-1-3-14(12)19/h1-6,9-10,18H,7-8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDYBGIWTCPOPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=C4C=CC=CN4N=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.